molecular formula C6H5BrFNO B1405093 6-Bromo-2-fluoro-3-hydroxyaniline CAS No. 1443107-59-2

6-Bromo-2-fluoro-3-hydroxyaniline

Cat. No. B1405093
M. Wt: 206.01 g/mol
InChI Key: UTDNFUIRXKEKBX-UHFFFAOYSA-N
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Description

“6-Bromo-2-fluoro-3-hydroxyaniline” is a chemical compound with the molecular formula C6H5BrFNO . It is also known by other synonyms such as “3-Amino-4-bromo-2-fluorophenol” and "Phenol, 3-amino-4-bromo-2-fluoro-" .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2-fluoro-3-hydroxyaniline” can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can be used to optimize the molecular structure and compute the Molecular Electrostatic Potential (MEP). The time-dependent DFT approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

6-Bromo-2-fluoro-3-hydroxyaniline serves as a building block in the synthesis of complex molecules. It has been involved in studies exploring rearrangement reactions under specific conditions. For example, the rearrangement of halo-substituted dihydro-l-hydroxycarbostyrils in concentrated acids was investigated, highlighting the behavior of bromo and fluoro substituents under these conditions (McCord et al., 1982). This research provides insights into the synthetic versatility of halogenated anilines in producing pharmacologically relevant compounds.

Photolabile Protecting Groups

The compound has also been evaluated as a part of photolabile protecting groups for sensitive functionalities in organic compounds. A study demonstrated the use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photoremovable protecting group for aldehydes and ketones under simulated physiological conditions. This research shows the potential of bromo-fluoro-hydroxyanilines in developing light-sensitive protective groups that can be removed in a controlled manner using light (Lu et al., 2003).

Fluorescent Probes and Imaging

Another intriguing application is in the field of fluorescent probes and cell imaging. Derivatives of 6-Bromo-2-fluoro-3-hydroxyaniline have been synthesized to study their fluorogenic behaviors, including aggregation-induced emission (AIE) properties. These compounds, such as o-Phenylazonaphthol (o-PAN) derivatives, have shown potential in fluorescence imaging of cells, demonstrating the utility of halogenated anilines in developing new tools for biological research and medical diagnostics (Yoon et al., 2019).

Medicinal Chemistry and Drug Development

Furthermore, 6-Bromo-2-fluoro-3-hydroxycoumarin and its analogs have been explored in medicinal chemistry for their biological activities. For instance, derivatives have been investigated for their antimalarial activities, demonstrating the potential of halogenated anilines in the development of new antimalarial drugs. This research underscores the significance of structural modifications, such as halogenation, in enhancing the biological activity of molecular frameworks (Lin et al., 1990).

properties

IUPAC Name

3-amino-4-bromo-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDNFUIRXKEKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-bromo-2-fluoroPhenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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